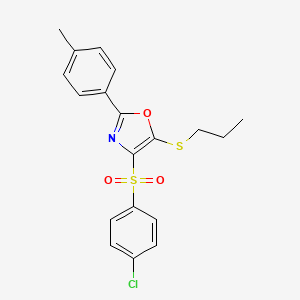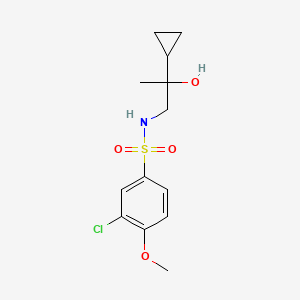![molecular formula C7H12ClNO2 B2760130 1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride CAS No. 2361676-53-9](/img/structure/B2760130.png)
1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride is a chemical compound with the CAS Number 2361676-53-9. It has a molecular weight of 177.63 g/mol and is typically stored at room temperature in powder form. This compound is a core structure in various synthetic and naturally occurring compounds with significant biological activities.
Vorbereitungsmethoden
The synthesis of 1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride involves several synthetic routes. One common method includes the reaction of spiroaminals, which are known for their novel skeletons and significant biological activities. Different strategies have been developed for their synthesis, highlighting the versatility and potential for creating diverse compounds with varied biological activities. Industrial production methods often involve the use of high-quality reference standards to ensure accurate results .
Analyse Chemischer Reaktionen
1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride has a wide range of scientific research applications, including:
Antimicrobial Agents: The compound and its derivatives have been synthesized for antimicrobial applications.
Antiviral Research: Some derivatives have demonstrated potential as antiviral agents, particularly against coronaviruses.
Anticancer Properties: Research into the compound’s derivatives has explored their anticancer properties, involving synthesizing novel derivatives and evaluating their activity against various cancer cell lines.
Drug Discovery Modules: The compound has served as a building block in drug discovery, with new classes of thia/oxa-azaspiro[3.4]octanes synthesized for their potential as multifunctional, structurally diverse modules.
Wirkmechanismus
The mechanism by which 1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse biological activities. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride can be compared with other similar compounds, such as:
1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride: This compound has a similar spiro structure but differs in its functional groups and biological activities.
Thia/oxa-azaspiro[3.4]octanes: These compounds are synthesized for their potential as multifunctional, structurally diverse modules in drug discovery.
The uniqueness of this compound lies in its versatile synthetic routes, significant biological activities, and wide range of scientific research applications.
Eigenschaften
IUPAC Name |
1-oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6-3-7(10-4-6)1-2-8-5-7;/h8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNRTHMSLZJIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)CO2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2760047.png)
![2-[(Dimethylamino)methyl]prop-2-en-1-ol](/img/structure/B2760049.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2760050.png)





![6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile](/img/structure/B2760063.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2760066.png)
![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2760067.png)


